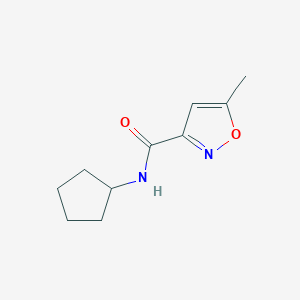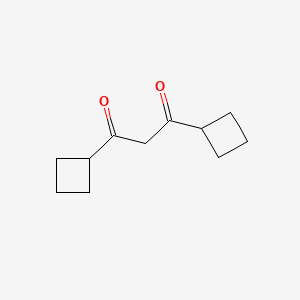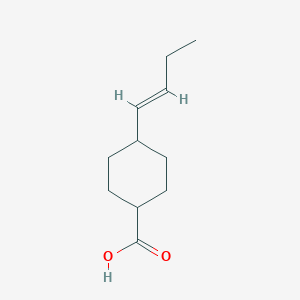
trans-4-(1E-butenyl)cyclohexanecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“trans-4-(1E-butenyl)cyclohexanecarboxylic acid” is a chemical compound with the molecular formula C11H20O2 . It is a derivative of cyclohexanecarboxylic acid, where a butenyl group is attached to the 4th carbon of the cyclohexane ring .
Molecular Structure Analysis
The molecular structure of “trans-4-(1E-butenyl)cyclohexanecarboxylic acid” consists of a cyclohexane ring with a carboxylic acid group and a butenyl group attached to the 4th carbon of the ring . The exact 3D structure can be determined using techniques like X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
The physical and chemical properties of “trans-4-(1E-butenyl)cyclohexanecarboxylic acid” such as melting point, boiling point, solubility, and stability under various conditions are not available in the literature I have access to .Aplicaciones Científicas De Investigación
Catalytic Oxidation and Chemical Synthesis
Research on the catalytic oxidation of cyclohexene, a related compound, highlights the importance of controlled oxidation reactions. Such processes can yield a variety of industrially significant products with different oxidation states and functional groups. The ability to selectively afford targeted products through controllable oxidation reactions is synthetically valuable, suggesting potential applications in both academic and industrial settings for related compounds like trans-4-(1E-butenyl)cyclohexanecarboxylic acid (Hongen Cao et al., 2018).
Biotechnological and Biochemical Applications
The study on muconic acid isomers, including their production and synthesis routes, presents an example of how structural analogues of trans-4-(1E-butenyl)cyclohexanecarboxylic acid might serve as platform chemicals or monomers in the biobased economy. These isomers are used in the synthesis of value-added products and specialty polymers, indicating potential applications for structurally related compounds in creating biodegradable materials or as intermediates in the synthesis of other important chemicals (I. Khalil et al., 2020).
Environmental and Toxicological Research
Research into the toxicity of industrial solvents like crude 4-methylcyclohexanemethanol (MCHM) provides insight into the environmental and toxicological aspects of chemical compounds used industrially. Although trans-4-(1E-butenyl)cyclohexanecarboxylic acid is not directly mentioned, understanding the toxicological profiles and environmental impacts of related chemical compounds is crucial for assessing safety and environmental risks (D. Paustenbach et al., 2015).
Synthetic Chemistry and Methodologies
Indole synthesis research provides a framework for understanding how complex organic molecules can be constructed, offering insights into the synthetic potential of related compounds like trans-4-(1E-butenyl)cyclohexanecarboxylic acid. This research outlines various strategies and methodologies for constructing complex structures, which could be applicable to synthesizing derivatives or analogues of the compound (D. Taber & Pavan K. Tirunahari, 2011).
Propiedades
IUPAC Name |
4-[(E)-but-1-enyl]cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O2/c1-2-3-4-9-5-7-10(8-6-9)11(12)13/h3-4,9-10H,2,5-8H2,1H3,(H,12,13)/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLKCEDMZPVHBLN-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CC1CCC(CC1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C/C1CCC(CC1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-4-(1E-butenyl)cyclohexanecarboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

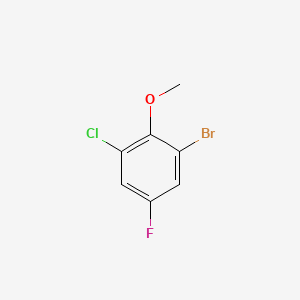
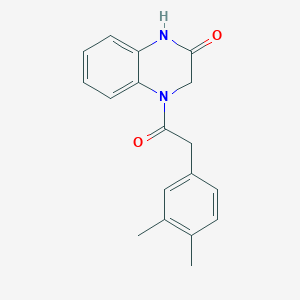
![3,4-diethoxy-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide](/img/structure/B2999568.png)
![2-{4-[1-(phenylsulfonyl)-1H-pyrazol-3-yl]phenoxy}pyrimidine](/img/structure/B2999570.png)
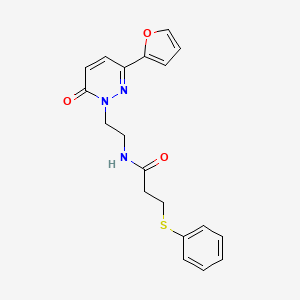
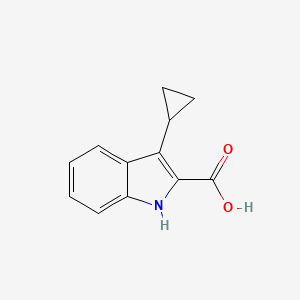
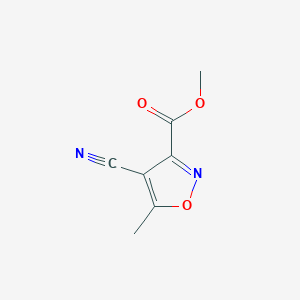

![4-[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]-1-[4-(trifluoromethyl)benzoyl]piperidine](/img/structure/B2999578.png)
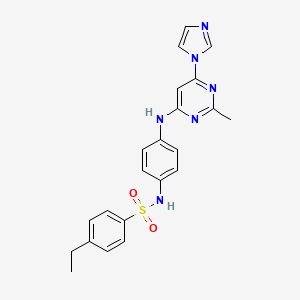
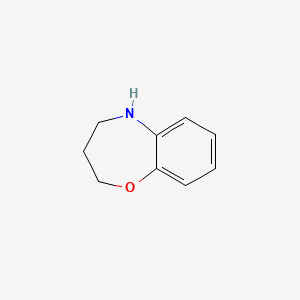
![1-Methyl-4-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2999584.png)
